Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both quinoline and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the condensation of 5-bromoquinoline-8-carbaldehyde with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups on the thiazole or quinoline rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form quinoline-thiazole amides, while coupling reactions can form biaryl derivatives.
Scientific Research Applications
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C15H11BrN2O2S |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
ethyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2S/c1-2-20-15(19)12-8-21-14(18-12)10-5-6-11(16)9-4-3-7-17-13(9)10/h3-8H,2H2,1H3 |
InChI Key |
XIHRDVCCJSARNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.